![molecular formula C12H11IN2O2S B2694822 4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 339018-40-5](/img/structure/B2694822.png)
4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
The compound “4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups. It has an iodine atom attached to a benzene ring, which is further connected to a sulfonamide group. Additionally, it has a pyridine ring attached through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodine atom, the benzene ring, the sulfonamide group, and the pyridine ring would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The iodine atom, for example, might make the compound susceptible to substitution reactions. The sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom might increase its molecular weight and potentially its boiling point .Scientific Research Applications
Molecular Structure and Conformation
- The molecular structure and conformation of related sulfonamide compounds have been studied extensively. For instance, in a compound structurally similar to 4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide, the benzene rings linked by the sulfonamide group are tilted relative to each other, and the molecular conformation is stabilized by weak intramolecular interactions (Kumar et al., 2012).
Electronic and Optical Properties
- In a study focusing on the electronic and magnetic properties of a sulfonamide group containing ligand, it was found that the electron-withdrawing sulfonamide substituents have unusual electronic effects, influencing the molecular properties significantly (Edder et al., 2000).
Interaction with Biological Molecules
- Research on heterocyclic benzene sulfonamide compounds, similar in structure to 4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide, has shown interactions with hemoglobin, which could provide insight into their potential therapeutic uses (Naeeminejad et al., 2017).
Synthesis and Characterization
- The synthesis and characterization of sulfonamide derivatives are crucial for understanding their potential applications. For example, the synthesis of tosylated 4-aminopyridine and its complexation with metal ions has been explored, which is relevant to the study of 4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide (Orie et al., 2021).
Antimicrobial Activity
- Some sulfonamide compounds have demonstrated antimicrobial properties, which may also be relevant to the study of 4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide. For instance, N-pyridin-3-yl-benzenesulfonamide has been synthesized and shown to possess significant antimicrobial activity (Ijuomah et al., 2022).
Photodiode Applications
- Research into the photoelectrical characteristics of novel Ru(II) complexes, including sulfonamide derivatives, highlights potential applications in electronic devices such as photodiodes. This suggests possible electronic applications for 4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide (Farooq et al., 2019).
Catalytic and Biological Potential
- The complexation of sulfonamide derivatives with metals can enhance their biological and catalytic potential, which might apply to 4-iodo-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide as well (Orie et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-iodo-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBSEFZRAXMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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